molecular formula C20H32O8Th B1615578 Thorium,4-pentanedionato)- CAS No. 17499-48-8

Thorium,4-pentanedionato)-

Cat. No.: B1615578
CAS No.: 17499-48-8
M. Wt: 632.5 g/mol
InChI Key: VVBOUCNPIOFXGS-UHFFFAOYSA-N
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Description

Overview of Actinide Coordination Chemistry with Beta-Diketones

The coordination chemistry of actinides with β-diketone ligands is a well-established and significant area of research. researchgate.netresearchgate.net Beta-diketones, such as the archetypal acetylacetone (B45752) (acacH), are versatile O,O-bidentate chelating ligands that form stable complexes with a wide range of metal ions. nih.gov Upon deprotonation, the resulting acetylacetonate (B107027) anion bonds to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. americanelements.comunishivaji.ac.in In actinide chemistry, these ligands are crucial for fundamental research and have applications in areas like catalysis, metal extraction, and materials science. nih.gov The large ionic radii of actinide ions allow for the formation of complexes with high coordination numbers, typically 8, 9, or 10. oup.com Researchers have also synthesized and characterized adducts of actinides like Thorium(IV) and Uranium(IV) with fluorinated β-diketones. osti.goviaea.org

Significance of Thorium(IV) Complexes in Fundamental Research

Thorium(IV) complexes, particularly Thorium(IV) acetylacetonate, serve as important models in fundamental research. Thorium possesses the largest ionic radius among tetravalent cations, which predisposes it to high coordination numbers. oup.comenergy.gov Consequently, tetrakis(acetylacetonato)thorium(IV), Th(acac)₄, is a classic example of an eight-coordinate complex and is frequently used to study the stereochemistry of such compounds. oup.comsrce.hr

The complex is also significant for investigations into the kinetics of ligand substitution in eight-coordinate systems. oup.com Because the Thorium(IV) ion has a 5f⁰ electronic configuration, its complexes lack the magnetic and spectroscopic complexities associated with unpaired f-electrons found in other actinides, allowing for a clearer study of coordination environments and reaction mechanisms. oup.com Furthermore, understanding the solution chemistry of thorium is vital for applications such as the design of nuclear waste repositories and fuel reprocessing cycles. energy.gov

Historical Context of Thorium(IV) Acetylacetonate Investigations

The study of metal β-diketonates dates back to the late 19th century. unishivaji.ac.in Early investigations into Thorium(IV) acetylacetonate included its synthesis and the correct identification of its cyclic chelate structure. unishivaji.ac.infas.org The mid-20th century saw a surge in the characterization of these compounds, with the first X-ray crystallographic studies on various metal acetylacetonates (B15086760) being published. unishivaji.ac.in A preliminary X-ray examination of the crystal structure of Th(acac)₄ was reported in 1958, providing initial insights into its eight-coordinate nature. srce.hr A more detailed single-crystal X-ray diffraction analysis of a benzene (B151609) solvate of the compound was published in 1978, definitively establishing its square antiprismatic coordination geometry. iucr.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-2,4-dione;thorium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H8O2.Th/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBOUCNPIOFXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Th]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8Th
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17499-48-8
Record name Thorium acetylacetonate
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Record name Thorium acetylacetonate
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Thorium Iv 2,4 Pentanedionato Complexes

Conventional Precipitation Routes

The most common and well-established methods for synthesizing thorium(IV) acetylacetonate (B107027) involve the precipitation of the complex from an aqueous solution. These routes are generally straightforward and utilize readily available thorium salts.

Synthesis from Thorium Salts and Acetylacetone (B45752) in Basic Media

Th(NO₃)₄ + 4 C₅H₈O₂ + 4 NH₃ → Th(C₅H₇O₂)₄ + 4 NH₄NO₃

In a typical procedure, an aqueous solution of thorium nitrate (B79036) is treated with acetylacetone. A base, most commonly aqueous ammonia (B1221849), is then added dropwise to the stirred mixture. umich.edu The base deprotonates the acetylacetone to form the acetylacetonate anion, which then coordinates to the thorium(IV) cation, leading to the precipitation of the neutral complex, Th(C₅H₇O₂)₄. One reported synthesis following this general principle, using thorium nitrate, acetylacetone, and aqueous ammonia, yielded the product which was then purified by high vacuum sublimation, resulting in a final yield of 57%. Another established procedure, also employing thorium nitrate and acetylacetone with ammonia as the base, reported a significantly higher yield of 95%.

Variations in pH Control during Precipitation

The control of pH is a critical parameter in the synthesis of metal acetylacetonates (B15086760), as it directly influences the deprotonation of acetylacetone and can prevent the formation of undesirable hydrolysis products of the thorium ion. For the successful synthesis of metal acetylacetonates in general, a pH of 5.5 has been identified as suitable. umich.edu In the context of thorium(IV) acetylacetonate synthesis, the dropwise addition of a base like aqueous ammonia is a common method to control the pH. The precipitation is often initiated and completed by making the reaction mixture alkaline, which can be confirmed using an indicator such as litmus (B1172312) paper. umich.edu This ensures a sufficient concentration of the acetylacetonate anion to drive the complexation reaction to completion. The gradual increase in pH helps to avoid localized high concentrations of hydroxide (B78521) ions, which could lead to the precipitation of thorium hydroxide.

Non-Aqueous Synthetic Pathways

Non-aqueous methods offer alternative routes to thorium(IV) acetylacetonate, often providing advantages in terms of product purity by avoiding the formation of hydrated byproducts. These methods typically involve the use of anhydrous thorium precursors and organic solvents.

One notable non-aqueous method is the direct electrochemical synthesis. cdnsciencepub.com This one-step process involves the electrochemical oxidation of thorium metal in a non-aqueous electrolyte containing acetylacetone. cdnsciencepub.com This method is reported to produce neutral chelate complexes like Th(acac)₄ in good yield and is considered simpler than many conventional routes as it reduces the number of synthetic steps. cdnsciencepub.com

Another non-aqueous approach involves the reaction of an anhydrous thorium halide, such as thorium tetrachloride, with acetylacetone in a suitable anhydrous solvent. The reaction is carried out in the presence of gaseous ammonia, which acts as the base to deprotonate the acetylacetone. This method directly yields the anhydrous complex, avoiding potential contamination with water.

Methods for Isolating and Refining Thorium(IV) Acetylacetonate

Regardless of the synthetic route, the crude thorium(IV) acetylacetonate precipitate typically requires purification to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization and sublimation.

The crude product obtained from precipitation methods can be purified by recrystallization from a suitable solvent or solvent mixture. For instance, the precipitated thorium acetylacetonate can be dissolved in chloroform (B151607) and then reprecipitated by the addition of pentane. umich.edu Another approach involves dissolving the residue in toluene (B28343) and reprecipitating the complex by adding petroleum ether. cdnsciencepub.com

For obtaining a highly pure product, high vacuum sublimation is an effective method. umich.edu Thorium(IV) acetylacetonate is sufficiently volatile to be sublimed under high vacuum, leaving behind non-volatile impurities.

Comparative Analysis of Synthetic Yields and Methodological Efficiencies

A direct, systematic comparison of the efficiencies of different synthetic methodologies for thorium(IV) acetylacetonate is challenging due to the variability in reported procedures and conditions. However, a qualitative analysis based on reported yields and the complexity of the methods can be made.

Synthetic MethodStarting MaterialsBaseSolventReported YieldAdvantagesDisadvantages
Conventional Precipitation Thorium nitrate, AcetylacetoneAqueous AmmoniaWater/Ethanol (B145695)57% - 95%Readily available starting materials, relatively simple procedure.Yield can be variable, potential for hydrolysis byproducts, may require extensive purification.
Electrochemical Synthesis Thorium metal, Acetylacetone-Acetone"Good"One-step synthesis, avoids aqueous media, simpler workup.Requires specialized electrochemical equipment, yield not quantitatively reported.
Anhydrous Halide Route Thorium tetrachloride, AcetylacetoneGaseous AmmoniaAnhydrous solventNot ReportedYields anhydrous product directly, avoids hydrolysis.Requires handling of air-sensitive anhydrous thorium halides and gaseous ammonia.

Conventional precipitation routes offer the advantage of using common and stable thorium salts like thorium nitrate. The reported yields for these methods vary significantly, from 57% to 95%, which may be attributed to differences in reaction scale, purification methods (e.g., sublimation vs. recrystallization), and precise pH control. While straightforward, these methods may require careful purification to remove byproducts.

The electrochemical synthesis presents a more elegant, single-step approach starting from thorium metal. cdnsciencepub.com It is described as providing a "good yield" and simplifies the process by avoiding multiple steps and aqueous conditions. cdnsciencepub.com However, it necessitates specialized electrochemical apparatus, which may not be as readily accessible as standard laboratory glassware.

The non-aqueous route from anhydrous thorium halides is theoretically advantageous for producing a pure, anhydrous product. However, this method involves the use of moisture-sensitive and potentially hazardous starting materials like thorium tetrachloride and gaseous ammonia, which requires more stringent experimental setups (e.g., inert atmosphere techniques). The lack of reported yields for this specific method makes a direct efficiency comparison difficult.

Structural Characterization of Thorium Iv Acetylacetonate Complexes

Solid-State Structural Elucidation

The definitive method for understanding the three-dimensional arrangement of atoms in Thorium(IV) acetylacetonate (B107027) complexes is solid-state structural elucidation, with single-crystal X-ray diffraction being the most powerful technique.

Single-Crystal X-Ray Diffraction Studies of Tetrakis(2,4-pentanedionato)thorium(IV)

Early and foundational single-crystal X-ray diffraction studies have been crucial in establishing the fundamental structural parameters of tetrakis(2,4-pentanedionato)thorium(IV), often abbreviated as Th(acac)₄. These investigations have provided a clear picture of the coordination environment around the central thorium ion. It has been noted that Th(acac)₄ can exist in at least two crystalline forms, an α- and a β-modification, which are known to be isomorphous with the corresponding cerium(IV) and uranium(IV) acetylacetonate complexes.

The coordination geometry of the thorium atom in Th(acac)₄ is a key feature of its structure. X-ray analysis has established that the thorium ion is eight-coordinate, bonded to the four bidentate acetylacetonate ligands through eight oxygen atoms. acs.org The resulting coordination polyhedron is best described as a square antiprism. acs.org This arrangement, also referred to as an Archimedean antiprism, is a common geometry for eight-coordinate metal complexes. acs.orgrsc.org In this configuration, the eight oxygen atoms are situated at the vertices of the antiprism, with the four chelate rings spanning the slanted edges of the polyhedron. This geometry provides a stable arrangement for the large Th(IV) cation to accommodate the four bidentate ligands. The square antiprismatic geometry is also observed in other actinide(IV) and lanthanide(III) acetylacetonate complexes.

The bond lengths and angles within the coordination sphere are fundamental parameters derived from X-ray diffraction data. The Thorium-Oxygen (Th-O) bond distances are a key indicator of the strength of the metal-ligand interaction. In thorium complexes, Th-O bond lengths can vary depending on the coordination number and the nature of the oxygen-containing ligand. For instance, in a ten-coordinate thorium complex with dipicolinate and water ligands, Th–O(carboxyl) bond lengths range from 2.411(4) to 2.437(4) Å, while Th–O(water) bonds are more variable. mdpi.com In a different series of thorium complexes under pressure, Th-O bond lengths were observed to shorten significantly from 2.175(3) Å down to 2.074(10) Å. nih.gov

For acetylacetonate complexes, the two oxygen atoms of a single ligand are expected to have similar bond lengths to the thorium center. The table below presents typical Th-O bond distances found in various thorium coordination compounds to provide context for the values expected in Th(acac)₄.

Interactive Data Table: Representative Thorium-Oxygen Bond Lengths

Compound ClassCoordination NumberTh-O Bond Length (Å)Reference
Thorium Aryloxide42.175(3) - 2.074(10) nih.gov
Diamido Ether Thorium Halide8 (pseudo-octahedral)2.726(2) - 2.741(2) psu.edu
Thorium Dipicolinate102.411(4) - 2.437(4) mdpi.com

The angles between adjacent and opposite oxygen atoms in the coordination sphere define the shape of the square antiprism. These O-Th-O angles deviate from the ideal 90° and 180° angles of a perfect octahedron, which is characteristic of the distorted polyhedra found in high-coordination number complexes.

Crystal Packing and Intermolecular Interactions

The arrangement of individual Th(acac)₄ molecules in the crystal lattice is governed by intermolecular forces. In metal acetylacetonate complexes, these interactions are typically weak, dominated by van der Waals forces. The packing efficiency is influenced by the shape of the molecule and the potential for weak interactions like C-H···O contacts.

Structural Studies of Solvated Thorium(IV) Acetylacetonate Adducts

Thorium(IV) acetylacetonate can act as a starting material for the synthesis of various adducts where solvent molecules coordinate to the central thorium ion, often leading to changes in the coordination number and geometry. For instance, lanthanide acetylacetonates (B15086760), which are chemical analogs, are known to form solvated species such as [Ln(acac)₃(H₂O)₂]·Solv (where Solv can be THF, EtOH, etc.). researchgate.net In these cases, the coordination number of the metal ion is typically eight or nine, and the coordination polyhedron is often a distorted square antiprism or a capped trigonal prism.

Studies on other thorium complexes show that the thorium ion can be solvated by various oxygen-donor solvents. For example, the structure of the dimethyl sulfoxide (B87167) (DMSO)-solvated thorium(IV) ion has been studied, revealing a nine-coordinate environment. Similarly, alcohol adducts of thorium tetrachloride, such as [ThCl₄(MeOH)₄], have been characterized, demonstrating an eight-coordinate, pseudo-octahedral geometry. While these are not direct adducts of Th(acac)₄, they illustrate the capacity of the Th(IV) ion to coordinate with solvent molecules, a property that is relevant when Th(acac)₄ is used in solution-based synthesis.

Solution-State Structural Investigations

The characterization of thorium(IV) acetylacetonate, Th(acac)₄, in solution is essential for understanding its reactivity and behavior in various chemical environments. Unlike the well-defined structure in the solid state, the coordination sphere of the thorium ion in solution can be dynamic and influenced by the solvent and other solutes. Investigations into its solution-state structure rely on a combination of techniques to probe the coordination environment and confirm the persistence and geometry of the complex.

Elucidation of Coordination Environment in Solution

The coordination environment of the thorium(IV) ion in acetylacetonate complexes in solution is primarily dictated by the chelation of the acetylacetonate (acac) ligands and the nature of the solvent. Thorium(IV) is a large cation, which allows for high coordination numbers, typically eight when complexed with four bidentate acetylacetonate ligands. srce.hrlibretexts.org The resulting geometry for an eight-coordinate complex is often a distorted square antiprism or a distorted bicapped trigonal prism, as observed in analogous actinide and lanthanide acetylacetonate complexes. d-nb.infoacs.org

Studies in aqueous solution indicate that the complexation between thorium(IV) and acetylacetone (B45752) is a stepwise process, forming species such as [Th(acac)]³⁺, [Th(acac)₂]²⁺, and ultimately the neutral Th(acac)₄ complex, depending on the pH and concentration of the ligand. energy.gov Solvent extraction and potentiometric titrations have been employed to determine the stability constants for these various species in aqueous media. energy.gov

However, the structure in solution is not always a direct extension of the solid-state structure. Research using ¹H NMR spectroscopy has indicated that the solid-state structures of thorium(IV) complexes may not be fully retained upon dissolution in coordinating solvents like dimethyl sulfoxide (DMSO). researchgate.net This suggests potential solvent interaction with the coordination sphere or a change in the coordination geometry. The neutral Th(acac)₄ complex is soluble in many organic solvents, a property that is crucial for its use in various applications and for its characterization in non-aqueous media. americanelements.comresearchgate.net The stability of the complex in solution can also be a factor, as dissociation of ligands has been observed in related metal acetylacetonate systems, which would alter the primary coordination sphere of the metal ion. nih.gov

Spectroscopic Confirmation of Solution-State Structures

Spectroscopic methods are indispensable for confirming the structure and bonding of thorium(IV) acetylacetonate in solution. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared) spectroscopy are the principal tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides direct evidence for the formation and structure of the Th(acac)₄ complex in solution. Since thorium(IV) is diamagnetic, its acetylacetonate complexes exhibit sharp NMR signals, making analysis straightforward. magritek.com The spectra typically show distinct resonances for the methyl (CH₃) and methine (CH) protons of the coordinated acetylacetonate ligands. The integration of these signals confirms the stoichiometry of the ligands bound to the thorium center. cdnsciencepub.com

For instance, the ¹H NMR spectrum of Th(acac)₄ recorded in a suitable solvent shows a resonance for the methyl protons and a resonance for the methine proton, with an expected intensity ratio of 6:1. cdnsciencepub.com The chemical shifts are indicative of the diamagnetic environment created by the chelated ligand structure.

Table 1: Representative ¹H NMR Spectroscopic Data for Thorium(IV) Acetylacetonate, Th(acac)₄.

Proton TypeChemical Shift (δ, ppm) from TMSExpected Intensity RatioReference
Methyl (CH₃)~1.176 cdnsciencepub.com
Methine (CH)~4.671 cdnsciencepub.com

Furthermore, variable temperature NMR studies can be used to investigate the stereochemical non-rigidity of metal acetylacetonate complexes. marquette.edu Such studies can reveal intramolecular rearrangement processes, such as the exchange between different coordination sites, although specific data for Th(acac)₄ is not extensively detailed in the literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to confirm the bidentate chelation of the acetylacetonate ligand to the thorium(IV) center. emerald.com When the acetylacetonate anion coordinates to a metal ion, the frequencies of its characteristic vibrational modes, particularly the C=O and C=C stretching vibrations, are altered compared to the free ligand. The shift of these bands to lower frequencies is a strong indicator of chelation. chalcogen.ro In metal acetylacetonate complexes, the distinct bands for ν(C=O) and ν(C=C) are observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively, confirming the formation of the chelate ring. chalcogen.ro

Table 2: Typical Infrared (IR) Absorption Frequencies for Chelated Acetylacetonate Ligands.

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
ν(C=O) + ν(C=C)1550 - 1600Coupled carbonyl and carbon-carbon stretching
ν(C=C) + ν(C=O)1330 - 1400Coupled carbon-carbon and carbonyl stretching

Spectroscopic Analysis of Thorium Iv 2,4 Pentanedionato Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of diamagnetic metal complexes in solution. For Thorium(IV) 2,4-pentanedionato, ¹H NMR is especially valuable for studying the kinetics of ligand exchange and the fluxional nature of the complex.

The exchange of acetylacetonate (B107027) (acac) ligands between the coordination sphere of the thorium ion in Th(acac)₄ and free acetylacetone (B45752) (Hacac) in solution has been quantitatively studied using ¹H NMR spectroscopy. oup.comoup.com Early studies suggested the ligand exchange was too rapid to be measured by this technique, but subsequent detailed kinetic analyses in solvents like deuterated chloroform (B151607) (CDCl₃) and acetonitrile (B52724) (CD₃CN) successfully determined the reaction kinetics. oup.com

The exchange process follows a rate law that is first-order with respect to both the thorium complex and the enol tautomer of the free ligand. oup.comresearchgate.net

Rate = k[Th(acac)₄][Hacac]ₑₙₒₗ

The second-order rate constants (k) determined from these studies highlight the influence of the solvent on the exchange rate. oup.comoup.com The reaction proceeds faster in the less polar solvent, chloroform, compared to the more coordinating solvent, acetonitrile. oup.com Furthermore, the addition of basic substances to the solution has been observed to retard the rate of exchange, with the effect correlating to the donor number of the base. oup.comoup.com

The activation parameters for the exchange reaction have been determined, revealing large negative activation entropies. oup.comresearchgate.net This finding is crucial as it suggests an associative mechanism for the ligand exchange process. oup.com

SolventTemperature (°C)Rate Constant (k) (s⁻¹ mol⁻¹ kg)
CDCl₃-161.7 (±0.1) x 10²
CD₃CN01.0 (±0.1) x 10²

Data sourced from Fujiwara et al. (1983) oup.comoup.com

The kinetic data from ¹H NMR studies strongly support a fluxional process for ligand exchange that proceeds through an associative mechanism. The large negative activation entropy indicates the formation of an ordered transition state, which is proposed to be a nine-coordinate intermediate. oup.comoup.com In this mechanism, the incoming free acetylacetone molecule coordinates to the eight-coordinate Th(acac)₄ complex, forming a short-lived nine-coordinate species before a different acetylacetonate ligand departs. oup.com

This type of dynamic behavior is a hallmark of large, coordinatively flexible metal ions like Thorium(IV). oup.com While detailed multi-dimensional and variable-temperature NMR studies on Th(acac)₄ itself are not extensively reported in the provided sources, such techniques are standard for probing fluxional processes in analogous diamagnetic metal complexes. For instance, variable-temperature and exchange spectroscopy (EXSY) ¹H NMR have been effectively used to study dynamic solution behavior in other diamagnetic thorium complexes, confirming that such processes are characteristic of thorium coordination chemistry. nih.gov The ligand exchange observed in Th(acac)₄ is a direct manifestation of its dynamic and fluxional nature in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for characterizing the coordination of the 2,4-pentanedionato ligand to the thorium center. These complementary methods provide a detailed fingerprint of the molecule's vibrational modes. cigrjournal.org

Upon chelation to a metal ion, the vibrational spectrum of the acetylacetonate ligand changes significantly from that of the free ligand. In the Th(acac)₄ complex, the strong absorption band typically found in the 1700-1727 cm⁻¹ range for the C=O stretch of free acetylacetone disappears. It is replaced by several strong bands in the 1600-1500 cm⁻¹ region, which arise from the delocalized π-electron system of the chelate ring. scribd.comresearchgate.net

These bands are generally assigned to coupled vibrations, primarily the C=C and C=O stretching modes. Another characteristic band, attributed to the symmetric C=O stretching motion coupled with C=C stretching, appears at a lower frequency. scribd.comresearchgate.net Other notable vibrations include C-H stretching and bending, as well as C-CH₃ modes. The fingerprint region, particularly below 1500 cm⁻¹, is rich with bands that are unique to the complex's structure. cigrjournal.org

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Contribution
ν(C=C) + ν(C=O)1570 - 1600Antisymmetric stretch of the O-C-C-C-O frame
ν(C=O) + ν(C=C)1520 - 1540Symmetric stretch of the O-C-C-C-O frame
δ(C-H) + ν(C-CH₃)1180 - 1200In-plane C-H bending and C-CH₃ stretching
ν(C-CH₃) + Ring Deformation920 - 950C-CH₃ stretching and chelate ring deformation

Frequency ranges are approximate and based on general data for metal acetylacetonates (B15086760). scribd.comresearchgate.netnist.gov

The vibrations involving the thorium ion and the coordinating oxygen atoms of the ligands (Th-O) are found in the low-frequency region of the IR and Raman spectra, typically below 600 cm⁻¹. scribd.comethernet.edu.et These metal-sensitive bands are of particular interest as their frequencies are directly related to the strength and nature of the metal-ligand bond. scribd.com

For metal acetylacetonates, several bands in the 290-600 cm⁻¹ region have been attributed to modes with significant M-O stretching character. scribd.com These are not pure M-O vibrations but are often coupled with other vibrational modes of the chelate ring, such as ring deformations and C-CH₃ bending motions. scribd.com The strength of the metal-oxygen bond is directly related to the metal-ligand stretching force constant. scribd.com For a series of metal ions with the same charge, the frequency of the M-O vibration is expected to decrease as the ionic radius of the metal ion increases. scribd.com The specific assignment of Th-O vibrational modes in Th(acac)₄ requires detailed analysis, often supported by theoretical calculations, but their presence in the low-frequency spectrum confirms the coordination of the acetylacetonate ligands to the thorium center. scribd.comosti.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of Thorium(IV) 2,4-pentanedionato is characterized by intense absorption bands in the ultraviolet region. Since the Th(IV) ion has no f-electrons, these absorptions are not due to f-f transitions. Instead, they are attributed to electronic transitions within the acetylacetonate ligands, specifically ligand-to-ligand charge transfer (LLCT) or intraligand π→π* transitions. oup.com

Studies have shown that Th(acac)₄ exhibits a strong absorption maximum around 283 nm in organic solvents. oup.com The high molar extinction coefficients (ε) associated with this peak are characteristic of allowed π→π* transitions within the delocalized electronic system of the chelate rings. oup.com The position and intensity of this band are sensitive to the solvent environment.

Solventλₘₐₓ (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
Acetonitrile2834.9 x 10⁴
Dichloromethane2834.8 x 10⁴

Data sourced from Fujiwara et al. (1983) oup.com

Electronic Transitions within the Acetylacetonate Ligand

The electronic absorption spectrum of thorium(IV) 2,4-pentanedionato, commonly known as thorium acetylacetonate [Th(acac)₄], is characterized by absorptions in the ultraviolet region. Since the thorium(IV) ion has a 5f⁰ electronic configuration, it does not participate in low-energy d-d or f-f electronic transitions. uchile.clresearchgate.net Therefore, the observed UV absorptions are attributed to electronic transitions occurring within the acetylacetonate (acac) ligands themselves. uchile.cl

These intra-ligand transitions are primarily of the π → π* type, originating from the delocalized π-electron system of the chelate ring formed by the coordination of the 2,4-pentanedionato anion to the thorium center. The enolic form of the acetylacetonate ligand features a conjugated system that is responsible for this strong absorption. Upon irradiation with UV light, these electronic transitions can lead to photochemical reactions, such as the decomposition of the complex to form thorium oxide (ThO₂). uchile.cl The changes in the UV spectrum of a Th(acac)₄ solution upon irradiation are detailed in the table below.

Table 1: Changes in the UV Spectrum of Thorium(IV) Acetylacetonate in Ethanol (B145695) upon Irradiation This table is interactive. Click on the headers to sort.

Irradiation Time (minutes) Key Observation Reference
0 Initial spectrum shows strong ligand-based absorption. uchile.cl
2-34 Gradual decrease in the intensity of the main absorption band. uchile.cl
>34 The absorption band is significantly diminished, indicating photochemical decomposition of the ligand. uchile.cl

The principle that electronic transitions in such complexes are primarily ligand-based is also supported by studies on other thorium(IV) complexes with different organic ligands. scispace.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For coordination compounds like thorium(IV) 2,4-pentanedionato, it provides crucial information on the molecular weight of the complex and can elucidate its structure through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺), which is the intact molecule with one electron removed. chemguide.co.uk

Identification of Molecular Ions and Fragmentation Patterns

The molecular ion peak in the mass spectrum of a thorium(IV) acetylacetonate complex confirms its molecular formula. Due to the high energy of the ionization process, the molecular ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps in structural identification.

Table 2: Mass Spectral Data for (OEP)Th(acac)₂ This table is interactive. Click on the headers to sort.

m/z Value Relative Intensity (%) Probable Assignment Reference
963 - [M]⁺, Molecular Ion datapdf.com
864 - [M - acac]⁺ datapdf.com
765 - [M - 2acac]⁺ datapdf.com
533 - [OEP]⁺ datapdf.com

Other Advanced Spectroscopic Methods

Besides UV-Vis and Mass Spectrometry, a range of other spectroscopic techniques are employed to fully characterize thorium(IV) 2,4-pentanedionato complexes.

Infrared (IR) Spectroscopy : This technique is used to identify the vibrational modes of the complex. The coordination of the acetylacetonate ligand to the thorium ion is confirmed by shifts in the stretching frequencies of the C=O and C=C bonds compared to the free ligand. uchile.cldatapdf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to characterize the ligand environment. For Th(acac)₄, ¹H NMR spectra show resonances for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand, confirming its presence and chemical environment within the complex. cdnsciencepub.com

Photoelectron Spectroscopy (PES) : PES directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected by high-energy radiation. It has been applied to Th(IV) β-diketonate complexes to investigate bonding and the involvement of metal and ligand orbitals. acs.org

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements. It has been used to study thin films of Th(acac)₄ and their conversion to thorium oxide upon irradiation, identifying the Th 4f and O 1s core level energies. uchile.cl

Extended X-ray Absorption Fine Structure (EXAFS) : While not specifically reported for Th(acac)₄ in the provided context, EXAFS is a powerful tool used for other thorium complexes to determine the local coordination environment of the thorium atom, including bond distances and coordination numbers. rsc.org

Coordination Chemistry and Reactivity of Thorium Iv Acetylacetonate

Ligand Exchange Reactions

The exchange of acetylacetonate (B107027) (acac) ligands in thorium(IV) acetylacetonate, Th(acac)₄, with free acetylacetone (B45752) (Hacac) has been a subject of detailed kinetic studies to elucidate the reaction mechanisms of eight-coordinate actinide complexes.

Kinetics and Mechanism of Acetylacetonate Exchange with Free Ligand

The kinetics of the ligand exchange reaction between tetrakis(acetylacetonato)thorium(IV) and free acetylacetone have been investigated, revealing a rate law expressed as: rate = k[Th(acac)₄][Hacac]enol. oup.com This indicates that the reaction is first order with respect to both the thorium complex and the enol form of the free ligand. The second-order rate constant, k, has been determined in different solvents at various temperatures. For instance, in deuterated acetonitrile (B52724) (CD₃CN) at 0 °C, k is (1.0±0.1)×10² s⁻¹ mol⁻¹ kg, and in deuterated chloroform (B151607) (CDCl₃) at -16 °C, it is (1.7±0.1)×10² s⁻¹ mol⁻¹ kg. oup.com The activation entropies for this reaction have been found to have large negative values, suggesting a highly ordered transition state. oup.comresearchgate.net

A proposed mechanism involves the formation of a nine-coordinate intermediate. oup.comresearchgate.net This is in contrast to the ligand exchange mechanism in similar complexes like tris(acetylacetonato)vanadium(III), where the exchange rate is independent of the free ligand concentration in certain solvents, suggesting a different pathway. The study of related complexes, such as tetrakis(acetylacetonato)uranium(IV), also provides comparative insights into the ligand exchange mechanisms of actinide complexes. researchgate.net

Influence of Solvent Systems on Exchange Rates

The solvent plays a crucial role in the kinetics of the ligand exchange reaction of Th(acac)₄. Studies comparing the reaction in different solvents like acetonitrile (CD₃CN) and chloroform (CDCl₃) show a significant difference in the rate constants. oup.comresearchgate.net In CDCl₃, the exchange rate is notably faster than in CD₃CN. researchgate.net This difference is attributed to the coordinating ability of the solvent. Acetonitrile, being a more coordinating solvent, can compete with the free acetylacetone for coordination to the thorium center, thereby slowing down the ligand exchange rate. researchgate.netnih.gov

The rate law itself can also be influenced by the solvent system. For the analogous U(acac)₄ complex, the rate law changes remarkably with the solvent used, being linearly dependent on the free ligand concentration in CDCl₃ but showing deviation from linearity at higher ligand concentrations in benzene (B151609) (C₆D₆). researchgate.net This highlights the intricate role of the solvent in modulating the reaction pathway. The effect of solvent polarity on the ligand configuration and complex stability has also been noted in other thorium(IV) complexes, where different ligand arrangements are observed in polar aprotic versus polar protic solvents. nih.gov

Deuterium (B1214612) Kinetic Isotope Effects on Ligand Exchange

The study of deuterium kinetic isotope effects (KIEs) provides valuable information about the rate-determining step of a reaction. In the ligand exchange of Th(acac)₄, a significant deuterium isotope effect has been observed. amanote.comoup.com When acetylacetone is deuterated at the methylene (B1212753) and methyl protons, the rate of exchange is affected.

While specific quantitative KIE values for the Th(acac)₄ system are detailed in specialized literature amanote.comoup.com, the presence of a notable KIE suggests that a proton transfer step is involved in the rate-determining part of the reaction mechanism. This is consistent with a mechanism where the incoming acetylacetone, in its enol form, coordinates to the thorium ion, followed by a proton transfer to a leaving acetylacetonate ligand. rsc.org The observation of a KIE helps to distinguish between different possible mechanistic pathways. For instance, in the exchange reaction of tris(acetylacetonato)vanadium(III), the absence of a deuterium isotope effect suggested a different mechanism.

Effect of Ancillary Bases on Ligand Exchange Kinetics

The addition of ancillary bases has a retarding effect on the ligand exchange rate of Th(acac)₄. oup.comresearchgate.net This retardation is directly correlated with the donor strength of the base, often quantified by its donor number. oup.com Bases can compete with the free acetylacetone for coordination to the thorium center, thereby inhibiting the formation of the necessary intermediate for ligand exchange.

This phenomenon is not unique to the thorium complex. In the analogous U(acac)₄ system, the addition of dimethyl sulfoxide (B87167) (DMSO) to a solution in benzene significantly slows down the exchange rate. researchgate.net The inverse of the observed rate constant shows a linear relationship with the concentration of the added base, which can be mathematically expressed and used to further probe the reaction mechanism. researchgate.net

Proposed Mechanistic Pathways (e.g., Associative, Dissociative Intermediates)

Based on the kinetic data, a primary mechanistic pathway proposed for the ligand exchange reaction of Th(acac)₄ involves an associative intermediate. oup.comresearchgate.net The second-order rate law, large negative activation entropy, and the influence of coordinating solvents and bases all point towards a mechanism where the free acetylacetone molecule first adds to the coordination sphere of the thorium complex. oup.comresearchgate.net

The proposed mechanism proceeds through the formation of a nine-coordinate intermediate, [Th(acac)₄(Hacac)]. oup.comresearchgate.net In this intermediate, the incoming acetylacetone is likely coordinated in a unidentate fashion through its enol oxygen. The subsequent rate-determining step is thought to involve the transfer of a proton from the coordinated Hacac to one of the original bidentate acac ligands, facilitating its departure. rsc.org This associative pathway is common for ligand exchange reactions in other tetrakis(acetylacetonato) complexes of large tetravalent metal ions like Ce⁴⁺ and U⁴⁺. rsc.org The mechanism can be described as an associative interchange (Iₐ) mechanism. researchgate.net

Electrochemical Behavior

The electrochemical properties of thorium(IV) acetylacetonate have been investigated using techniques such as cyclic voltammetry. rsc.org Studies in solvents like tetrahydrofuran (B95107) and acetonitrile have shown that Th(acac)₄ undergoes reduction in a two-step process, with each step involving the transfer of a single electron. rsc.org

The initial reduction step leads to the formation of the anionic complex [Th(acac)₄]⁻. rsc.org This species is relatively unstable and undergoes a slow chemical reaction involving the loss of an acetylacetonate ion (acac⁻) to form the neutral trivalent species [Th(acac)₃]. rsc.org The second reduction step is more complex and is attributed to the reduction of either the [Th(acac)₄]⁻ ion or the dissociated acac⁻ ligand. rsc.org

A direct electrochemical synthesis method for Th(acac)₄ has also been developed. cdnsciencepub.comcdnsciencepub.com This one-step synthesis involves the electrochemical oxidation of a thorium metal anode in a solution containing acetylacetone, providing a simpler route compared to traditional chemical synthesis methods. cdnsciencepub.comcdnsciencepub.com

Data Tables

Table 1: Rate Constants for Ligand Exchange of Th(acac)₄

SolventTemperature (°C)Rate Constant (k) (s⁻¹ mol⁻¹ kg)Reference
CD₃CN0(1.0 ± 0.1) x 10² oup.com
CDCl₃-16(1.7 ± 0.1) x 10² oup.com

Table 2: Electrochemical Reduction of Th(acac)₄

StepProcessProduct(s)NotesReference
1One-electron reduction[Th(acac)₄]⁻Followed by slow loss of acac⁻ to form [Th(acac)₃] rsc.org
2One-electron reduction-Complex, involves reduction of [Th(acac)₄]⁻ and/or acac⁻ rsc.org

Redox Processes of Thorium(IV) Acetylacetonate

The electrochemical behavior of Thorium(IV) acetylacetonate, also known as Th(acac)₄, has been primarily investigated through cyclic voltammetry in various solvents like tetrahydrofuran and acetonitrile. rsc.org Research indicates that the complex undergoes reduction in two distinct one-electron steps. rsc.org The initial step involves the uptake of a single electron, leading to the formation of the [Th(acac)₄]⁻ ion. rsc.org This process signifies the reduction of the central Thorium(IV) ion to Thorium(III).

While acetylacetone is well-regarded for its chelating properties, its ability to engage in electron-transfer reactions with metals in higher oxidation states is a more recent discovery. google.com It has been demonstrated that a higher valent metal species can participate in an electron-transfer reaction with acetylacetone, resulting in the reduction of the metal ion to a lower oxidation state. google.com

Formation and Stability of Reduced Species

Following the initial one-electron reduction of Thorium(IV) acetylacetonate to [Th(acac)₄]⁻, this reduced species exhibits further reactivity. rsc.org The [Th(acac)₄]⁻ ion is observed to slowly lose an acetylacetonate ion (acac⁻). rsc.org This dissociation results in the formation of a new species, [Th(acac)₃]. rsc.org

The second reduction step in the cyclic voltammetry of Thorium(IV) acetylacetonate is considered more complex. rsc.org This complexity arises from the possibility of the reduction of either the [Th(acac)₄]⁻ species or the dissociated acetylacetonate ion itself. rsc.org

Hydrolytic Behavior and Polymerization

The hydrolytic behavior of the Thorium(IV) ion is known to be intricate due to the occurrence of extensive polymerization reactions, which happen within a narrow pH range. energy.gov

Hydrolysis Equilibria of Thorium(IV) in the Presence of Acetylacetone

The stability constants of Thorium(IV) hydrolysis species have been determined at various temperatures in a sodium perchlorate (B79767) medium using both potentiometry and solvent extraction methods. researchgate.net These studies have revealed the presence of several monomeric species in solution, including Th(OH)³⁺, Th(OH)₂²⁺, Th(OH)₃⁺, and Th(OH)₄. researchgate.net The use of acetylacetone in solvent extraction measurements was necessary for these determinations. energy.gov The stability constants of thorium-acetylacetonate species were also measured using both techniques. energy.gov

The logarithms of all the stability constants were found to be linear functions of the reciprocal of the absolute temperature. energy.gov This linearity indicates that the enthalpy (ΔH°) and entropy (ΔS°) of the reaction are both independent of temperature over the studied range. energy.gov

Table 1: Stability Constants of Thorium(IV) Acetylacetonate Species

Species log β (15°C) log β (25°C) log β (35°C)
Th(Aa)²⁺ 8.35 ± 0.04 8.13 ± 0.03 7.93 ± 0.04
Th(Aa)₃⁺ 15.4 ± 0.1 15.0 ± 0.1 14.6 ± 0.1

Data sourced from a study on the complexation behavior of Thorium(IV). energy.gov

Table 2: Enthalpy and Entropy of Thorium(IV) Acetylacetone Species Formation

Species ΔH° (kJ·mol⁻¹) ΔS° (J·mol⁻¹·K⁻¹)
Th(Aa)²⁺ -76 ± 5 -98 ± 18
Th(Aa)₃⁺ -144 ± 14 -196 ± 48

Data represents the formation in 1.0 mol·dm⁻³ NaClO₄. energy.gov

Formation of Polynuclear Thorium-Acetylacetonate Species

In addition to monomeric hydrolysis products, studies have identified the formation of polymeric species. energy.gov Specifically, the species Th₄(OH)₈⁸⁺ and Th₆(OH)₉¹⁵⁺ have been observed. energy.govresearchgate.net The formation of these polymeric species is a significant factor, even at total thorium concentrations as low as 0.01–0.1 mmol·dm⁻³. energy.gov Thermodynamic data and modeling of the Th-H₂O system further support the existence of polynuclear species such as Th₂(OH)₂⁶⁺, Th₄(OH)₈⁸⁺, and Th₄(OH)₁₂⁴⁺ in solution. researchgate.net To avoid the formation of colloids at near-neutral pH values, studies on thorium speciation are typically conducted at thorium concentrations around 10⁻⁷ mol/L. researchgate.net

More complex polynuclear thorium(IV) molecular clusters have also been synthesized. acs.org These include hexanuclear thorium cores, such as [Th₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺, which are "decorated" by anionic shells of carboxylate ligands, leading to the formation of discrete, neutral molecular clusters. acs.org

Photochemical Reactivity

Photoextrusion of Ligands under UV Irradiation

Thorium(IV) acetylacetonate exhibits significant photochemical reactivity. uchile.cl When thin films of Th(acac)₄ are irradiated with ultraviolet (UV) light, a process known as photoextrusion of the ligands occurs. uchile.cl This photochemical reaction leads to the decomposition of the complex and the formation of a thin film of thorium oxide (ThO₂). uchile.cl

Studies have shown that when ethanol (B145695) solutions of Th(acac)₄ are irradiated with 300 nm UV light, there is a rapid decrease in the absorption bands, indicating a high photoreactivity of the complex in solution. uchile.cl Similarly, solid-state photochemistry has been investigated by depositing a film of Thorium(IV) acetylacetonate on a silicon wafer and irradiating it with a 254 nm UV lamp under an air atmosphere. uchile.cl The progress of this photochemical conversion to ThO₂ can be monitored using Fourier-transform infrared (FT-IR) spectroscopy. uchile.cl

Photochemical Conversion Pathways

The photochemical reactivity of Thorium(IV) acetylacetonate, commonly denoted as Th(acac)₄, is characterized by its conversion into thorium dioxide (ThO₂) upon exposure to ultraviolet (UV) radiation. This process, known as photochemical metal-organic deposition (PMOD), allows for the formation of thin films of ThO₂ at room temperature, a feature of significant interest in materials science. uchile.clresearchgate.net

Research has demonstrated that both solutions and thin films of Th(acac)₄ undergo photochemical transformation when irradiated. uchile.cl The photolysis of Th(acac)₄ involves the fragmentation of the acetylacetonate ligands, leading to the formation of volatile organic byproducts and the subsequent deposition of thorium oxide. researchgate.net

Studies involving the irradiation of Th(acac)₄ solutions and films have utilized spectroscopic methods to monitor the conversion process. For instance, when a solution of Th(acac)₄ in ethanol is irradiated with 300 nm light, significant changes in its UV-Vis absorption spectrum are observed, indicating the degradation of the complex. uchile.cl Similarly, Fourier Transform-Infrared (FT-IR) spectroscopy of a Th(acac)₄ film deposited on a silicon substrate and exposed to 254 nm UV light reveals the progressive disappearance of vibrational bands associated with the acetylacetonate ligand. uchile.cl

The primary non-volatile product of this photochemical pathway is thorium dioxide. uchile.cl The composition of the photodeposited films has been confirmed using X-ray Photoelectron Spectroscopy (XPS), which identifies the presence of thorium and oxygen consistent with ThO₂. uchile.clresearchgate.net Further annealing of these photochemically-prepared films at elevated temperatures can improve their crystallinity. uchile.cl

Detailed findings from the photochemical analysis of Th(acac)₄ are presented in the tables below.

Interactive Data Table: Spectroscopic Changes in Th(acac)₄ upon UV Irradiation

This table summarizes the key changes observed in the spectra of Thorium(IV) acetylacetonate during photochemical conversion experiments.

Spectroscopic MethodSample TypeIrradiation WavelengthObservationReference
UV-Vis Spectroscopy5.2 x 10⁻⁵ M solution in Ethanol300 nmProgressive changes in the UV spectrum over a 34-minute irradiation period, indicating complex degradation. uchile.cl
FT-IR Spectroscopy300 nm thick film on Si(100)254 nmDisappearance of vibrational bands corresponding to the acetylacetonate ligand over a 50-minute exposure. uchile.cl

Interactive Data Table: Research Findings on Photochemical Conversion of Th(acac)₄ to ThO₂

This table outlines the experimental setup and results from studies on the photochemical deposition of Thorium dioxide from Thorium(IV) acetylacetonate.

ParameterDetailsReference
PrecursorTetrakis(acetylacetonato)thorium(IV) (Th(acac)₄) uchile.cl
SubstrateSi(100) and quartz uchile.clresearchgate.net
Irradiation SourceUVS-38 lamp with 254 nm tubes uchile.cl
AtmosphereAir uchile.cl
Primary ProductThorium dioxide (ThO₂) uchile.cl
Analysis TechniquesFT-IR, UV-Vis, XPS, XRD, AFM uchile.cl
Key FindingA film of Th(IV) acetylacetonate can be converted to a ThO₂ film by UV irradiation at room temperature. uchile.cl
Post-treatmentAnnealing at 550 °C and above leads to crystalline films with a preferred orientation along the (111) plane. uchile.cl

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of heavy element compounds, including Thorium(IV) acetylacetonate (B107027), Th(acac)₄. DFT methods provide a balance between computational cost and accuracy, enabling detailed analysis of electronic structures, bonding, and energetics that are often challenging to probe experimentally.

DFT calculations are instrumental in elucidating the electronic structure and the nature of the chemical bonds within the Th(acac)₄ molecule. The thorium atom in its +4 oxidation state possesses a [Rn] noble gas core, with valence interactions primarily involving its 5f and 6d orbitals. wikipedia.org The acetylacetonate ligands act as bidentate donors, coordinating to the thorium center through their two oxygen atoms.

Computational analyses reveal significant covalent character in the Thorium-Oxygen (Th-O) bonds, which arises from the mixing of oxygen p-orbitals with the vacant orbitals of thorium. figshare.com Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can quantify this interaction, showing charge transfer from the ligand to the metal center. nih.gov Studies on analogous actinide complexes demonstrate that the 6d and 5f orbitals of thorium are both involved in bonding. osti.gov The specific contributions of these orbitals dictate the geometry and stability of the complex. Quantum Theory of Atoms in Molecules (QTAIM) calculations on related thorium systems have been used to characterize the nature of bonding interactions, confirming the presence of significant actinide-ligand interactions. figshare.com

Table 1: Representative Calculated Bonding Parameters for Metal-Acetylacetonate Systems
ParameterMethod/Basis SetCalculated ValueReference System
M-O Bond LengthDFT/B3LYP1.97 - 2.10 ÅGeneric First-Row Transition Metal(acac)₃
O-M-O AngleDFT/B3LYP~90°Generic First-Row Transition Metal(acac)₃
Wiberg Bond Order (An-C)NBO Analysis0.73 - 0.84An(IV)-CO in a diarsenido complex osti.gov
Metal Contribution to σ(An-As₂)NBO Analysis29% (Th)(C₅Me₅)₂An(η²-As₂Mes₂) osti.gov

The coordination of four bulky acetylacetonate ligands around the central thorium ion leads to several possible stereoisomers. The eight-coordinate Th(IV) center typically adopts a geometry that approximates either a square antiprism or a trigonal dodecahedron. DFT calculations are crucial for determining the relative stabilities of these conformers and mapping the potential energy surface (PES) that governs their interconversion.

By calculating the single-point energies of various optimized geometries, a conformational energy landscape can be constructed. These calculations show that the energy differences between various conformers of metal acetylacetonates (B15086760) can be subtle, often within a few kcal/mol. researchgate.net This suggests that the molecule may be fluxional in solution, with multiple conformations being accessible at room temperature. For instance, DFT studies on related high-coordination actinide complexes have successfully predicted stable geometries that match experimental crystal structures. illinois.eduosti.gov The choice of the DFT functional and basis set is critical in these calculations to accurately capture the weak interactions that can influence conformational preferences.

DFT is widely used to model the thermodynamics and kinetics of chemical reactions involving thorium complexes. By calculating the energies of reactants, transition states, and products, entire reaction pathways can be mapped out, providing insights into reaction mechanisms. chemrxiv.org

For Th(acac)₄, this could include ligand exchange reactions, hydrolysis, or redox processes. While specific DFT studies on the reaction mechanisms of Th(acac)₄ are not abundant, the principles are well-established from studies on other metal acetylacetonates. rsc.org For example, calculations can predict the activation energy for the substitution of an acetylacetonate ligand by a solvent molecule or another ligand.

Electrochemical studies on Th(acac)₄ have shown it undergoes redox processes, and DFT can be used to model these events. scilit.com Calculations can predict reduction potentials by computing the energy difference between different oxidation states. nih.govrsc.org For thorium, the Th(IV)/Th(III) couple is of particular interest. DFT calculations on various thorium complexes have shown that the choice of ligands significantly influences these redox potentials. nih.gov

Table 2: Example of DFT-Calculated Energetic Data for a Reaction Step
Reaction StepSpeciesMethodRelative Energy (kcal/mol)
ReactantsM(acac)n + LDFT0.0
Transition State[M(acac)n---L]‡DFT+15.2 (Hypothetical)
ProductM(acac)n-1(L) + acacDFT-5.8 (Hypothetical)

Note: This table presents hypothetical data to illustrate the application of DFT in predicting reaction energetics for a generic ligand exchange reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of Th(acac)₄ in solution over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD can model the translational and rotational motion of the complex, the conformational flexibility of the chelate rings, and the interactions with surrounding solvent molecules. dtu.dk

MD simulations can provide insights into the solvation shell structure around the Th(acac)₄ molecule. The simulations can reveal the average number of solvent molecules in the first and second solvation shells and their residence times, offering a dynamic picture that complements static quantum chemical calculations.

Furthermore, MD is a powerful tool for investigating ligand mobility. The simulations can model the dissociation and re-association of one of the Th-O bonds, a process known as "arm-off" dissociation. This can be the initial step in a ligand exchange reaction. Simulations on other metal-acetylacetonate complexes have shown that the flexibility of the ligands and the mobility of counter-ions are crucial for understanding the material's properties. researchgate.net The relatively large size and van der Waals volume of the acetylacetonate ligand can induce significant steric hindrance, which influences the polymer matrix in composite materials. researchgate.net While detailed MD studies specifically on Th(acac)₄ are limited, the methodology has been successfully applied to model cation diffusion in thorium oxides and the behavior of other complex actinide systems in solution. mdpi.com

Quantum Chemical Approaches to Spectroscopic Interpretation

Quantum chemical calculations are indispensable for interpreting the complex spectra of actinide compounds like Th(acac)₄. Methods such as Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while standard DFT and Hartree-Fock methods can calculate vibrational frequencies to aid in the assignment of infrared (IR) and Raman spectra. researchgate.net

For Th(acac)₄, which is colorless, significant electronic transitions are expected to occur in the ultraviolet region. wikipedia.org These transitions typically involve ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to an empty 5f or 6d orbital on the thorium center. TD-DFT calculations can predict the energies and intensities of these transitions, helping to assign the features observed in the experimental UV-Vis spectrum. manchester.ac.uk Calculations on related uranium(IV) acetylacetonate complexes show sharp f→f transitions in the near-infrared (NIR) region, but such transitions are absent in the Th(IV) ion due to its f⁰ electronic configuration. acs.org

Vibrational spectroscopy provides key information about the bonding and structure of the molecule. The IR spectrum of Th(acac)₄ exhibits characteristic bands corresponding to C=O and C=C stretching modes within the chelate ring, as well as Th-O stretching modes at lower frequencies. nist.govnist.gov Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to specific atomic motions, providing a detailed understanding of the molecule's dynamics and confirming structural assignments. researchgate.net

Comparison of Theoretical and Experimental Data

In general, for actinide complexes, DFT calculations have proven to be a valuable tool for predicting molecular geometries. Studies on various actinide compounds demonstrate that there is often good agreement between the optimized structures from DFT calculations and the results obtained from single-crystal X-ray diffraction. Discrepancies that may arise can often be attributed to factors such as the choice of functional and basis sets in the calculations, relativistic effects that are significant for heavy elements like thorium, and the influence of crystal packing forces in the solid state which are not always accounted for in gas-phase theoretical models.

For related metal acetylacetonate complexes, research has shown that computational models can accurately reproduce experimentally determined geometries. For instance, studies on bis(acetylacetonato) complexes of other metals have demonstrated agreement between crystal structures and geometries obtained by DFT calculations. These studies provide confidence that similar computational approaches would likely yield reliable theoretical data for Th(acac)₄.

While specific comparative data tables for Th(acac)₄ are not available, the established methodologies in both theoretical and experimental structural chemistry for actinide and β-diketonate complexes suggest that a high degree of correlation between theoretical predictions and experimental findings would be expected. Future research combining both high-resolution single-crystal X-ray diffraction of Th(acac)₄ and detailed DFT calculations would be invaluable in providing a quantitative comparison and further validating the computational models for heavy actinide complexes.

Applications of Thorium Iv Acetylacetonate As a Precursor in Materials Science

Precursor for Thorium Dioxide (ThO₂) Thin Films

Thorium(IV) acetylacetonate (B107027) is utilized in the fabrication of thorium dioxide thin films, which are of interest for applications in nuclear science and as components in advanced optical systems. aps.orgbyu.edu The complexation of thorium with acetylacetonate ligands is a critical factor that influences the parameters of combustion and the structural characteristics of the final oxide materials. osti.gov

Chemical Vapor Deposition (CVD) is a well-documented method for producing ThO₂ thin films from Thorium(IV) acetylacetonate. The process involves the thermal decomposition of the vaporized precursor onto a substrate. Research has shown that the deposition rate of thorium dioxide is highly dependent on the temperature, with an optimal range identified between 450-500°C. iaea.org These films have been successfully deposited on various substrates, including copper, nickel, and aluminum. iaea.org

The adhesion of the ThO₂ films to these substrates is generally satisfactory. However, at thicknesses of approximately 1 micrometer or greater, issues such as delamination and destruction of the film can occur. iaea.org The yield of thorium dioxide from this process is modest, not exceeding about 30% based on the initial amount of thorium in the acetylacetonate precursor. iaea.org A significant challenge in this process is carbon contamination, with analyses showing that the carbon content in the films can be as high as 20% by weight. iaea.org Mass-spectrometric analysis of the gaseous byproducts from the pyrolysis of thorium acetylacetonate has identified a range of molecules, providing insight into the decomposition pathway. iaea.org

ParameterFindingReference
Optimal Deposition Temperature450-500°C iaea.org
Common SubstratesCopper, Nickel, Aluminum iaea.org
Maximum ThO₂ Yield~30% iaea.org
Carbon Content in FilmsUp to 20% by wt. iaea.org
Table 1: Research Findings on CVD of ThO₂ from Thorium(IV) Acetylacetonate.
Gaseous Pyrolysis ProductsReference
Hydrogen iaea.org
Methane iaea.org
Ethane iaea.org
Carbon Monoxide (CO) iaea.org
Carbon Dioxide (CO₂) iaea.org
Acetone iaea.org
Acetylacetone (B45752) iaea.org
Water iaea.org
Table 2: Identified Gaseous Byproducts from the Pyrolysis of Thorium(IV) Acetylacetonate.

Photochemical deposition is a technique that utilizes light to induce chemical reactions that transform a precursor material into a desired film. This method differs from thermal processes by using actinic radiation to activate the decomposition of the organic components of a metal-organic precursor. While this approach has been described for forming patterned films from other metal acetylacetonate complexes, there is a lack of specific research findings on the application of Thorium(IV) acetylacetonate in photochemical deposition methods.

Role in Catalysis Research

Metal acetylacetonate complexes are widely recognized for their application as catalysts and catalyst precursors in a variety of organic transformations. researchgate.netamericanelements.com The acetylacetonate ligand forms a stable chelate ring with the metal cation, creating a complex that is often soluble in organic solvents, a useful property for homogeneous catalysis. americanelements.com

Thorium(IV) acetylacetonate is noted as being part of the broader class of acetylacetonate compounds used as catalytic reagents in organic synthesis. americanelements.com However, detailed investigations and specific examples of organic reactions catalyzed directly by Thorium(IV) acetylacetonate are not extensively documented in the scientific literature. The broader research into thorium-based catalysis often focuses on other types of complexes, such as organometallic or amide-based catalysts, for reactions like hydroamination and hydroboration. While the potential for Thorium(IV) acetylacetonate to exhibit catalytic activity exists due to the properties of the acetylacetonate ligand and the thorium center, specific studies detailing its efficacy, scope, and reaction conditions in organic synthesis are limited.

Detailed mechanistic studies provide fundamental insights into how a catalyst facilitates a chemical reaction. For thorium-catalyzed reactions, particularly those involving organoactinide complexes, mechanisms often proceed through an ordered, four-membered transition state due to the electronic structure of the actinide metal. However, specific mechanistic investigations into reactions catalyzed by Thorium(IV) acetylacetonate are not found in the available research. The focus of mechanistic studies in actinide catalysis has predominantly been on complexes with different ligand systems. Therefore, the precise pathways by which a Thorium(IV) acetylacetonate catalyst might operate, including the roles of ligand exchange and the thorium metal center in activating substrates, remain an area requiring further research.

Comparative Studies with Other Metal Acetylacetonate Complexes

Comparison with Other Actinide(IV) Acetylacetonates (B15086760) (e.g., Uranium(IV))

The chemical behavior of Thorium(IV) is often compared to that of other tetravalent actinides, particularly Uranium(IV), due to their similar ionic size and charge. However, subtle differences in their electronic configurations lead to distinct properties.

Thorium(IV) acetylacetonate (B107027), Th(acac)₄, and Uranium(IV) acetylacetonate, U(acac)₄, are isomorphous, meaning they possess the same crystal structure. X-ray crystal analysis has established that the central thorium atom is eight-coordinate, with the four bidentate acetylacetonate ligands forming a coordination polyhedron described as an Archimedean antiprism. This structural identity extends to Cerium(IV) acetylacetonate, confirming a consistent molecular structure and coordination environment among these tetravalent metal acetylacetonates.

The primary structural differences arise from the variation in ionic radii between Th(IV) and U(IV). The ionic radius of Th(IV) is slightly larger than that of U(IV) (0.94 Å vs. 0.89 Å for a coordination number of 6). This difference, a consequence of the actinide contraction, results in shorter metal-ligand bond distances in uranium complexes compared to their thorium analogues.

Table 1: Comparison of Thorium(IV) and Uranium(IV) Ionic Radii and Structural Features

PropertyThorium(IV)Uranium(IV)
Ionic Radius (CN=6)0.94 Å0.89 Å
Compound FormulaTh(C₅H₇O₂)₄U(C₅H₇O₂)₄
IsomorphismIsomorphous with each other
Coordination GeometryArchimedean Antiprism
Coordination Number8

Direct comparative studies on the ligand exchange kinetics of Th(acac)₄ and U(acac)₄ are not extensively detailed in the available literature. However, investigations into related actinide complexes provide insight into potential mechanisms. For instance, kinetic studies on uranyl(VI) acetylacetonate complexes, such as UO₂(acac)₂L, indicate that the rate-determining step for ligand exchange is often the ring-opening of one of the chelated acetylacetonate ligands. The exchange rate in these systems is influenced by the concentration of the free ligand and the nature of other coordinated solvent molecules.

Studies involving other chelating ligands with Th(IV) and U(IV) have shown distinct kinetic behaviors. For example, the complexation of Th(IV) and U(IV) with a hexaacetic hexaaza macrocycle revealed that the thorium complex undergoes a slow reorganization from a kinetic product to a thermodynamic product, while the uranium complex remains locked in its initial configuration. This suggests that, despite structural similarities, the kinetic lability and mechanistic pathways for ligand exchange in Th(IV) and U(IV) acetylacetonates are likely to differ due to variations in their electronic structure and metal-ligand bond strengths.

The electrochemical behaviors of Thorium(IV) and Uranium(IV) acetylacetonates show marked differences, primarily reflecting the greater accessibility of multiple oxidation states for uranium. Uranium(IV) acetylacetonate is electrochemically active. Cyclic voltammetry studies of U(IV) complexes with substituted acetylacetonate ligands reveal two fully reversible redox events, corresponding to the U(III)/U(IV) and U(IV)/U(V) couples. The potential window between these two events can be as large as 2.91 V, indicating a significant region of stability for the U(IV) oxidation state.

In contrast, Thorium(IV) is characterized by a highly stable +4 oxidation state, making it considerably more redox-inert. Electrochemical studies on organothorium complexes have shown that Th(III)/Th(II) reduction potentials are significantly more negative than those for analogous uranium complexes. Obtaining electrochemical data for thorium compounds can be challenging, and their redox processes are often irreversible. This high redox stability means that Th(acac)₄ is not expected to undergo facile oxidation or reduction under conditions where U(acac)₄ is readily transformed.

Comparison with Transition Metal and Lanthanide Acetylacetonates

Comparing Th(acac)₄ with acetylacetonate complexes of transition metals and lanthanides reveals fundamental differences in coordination chemistry and reactivity, driven by variations in ionic size, charge density, and available valence orbitals.

A significant distinction lies in the preferred coordination number and geometry. Due to its large ionic radius, Th(IV) achieves a high coordination number of 8 in its acetylacetonate complex, adopting an Archimedean antiprism geometry. This is typical for actinides and lanthanides, which favor high coordination numbers.

Transition metals, being smaller, typically exhibit lower coordination numbers in their acetylacetonate complexes. Common examples include tris(acetylacetonato) complexes like Cr(acac)₃ and Fe(acac)₃, which feature a coordination number of 6 and an octahedral geometry. Square planar (coordination number 4) complexes such as Cr(acac)₂ are also known.

Lanthanides, like actinides, have large ionic radii and tend to form complexes with high coordination numbers, often 8 or 9. Their coordination geometries can be variable and are often difficult to control, but they share the actinide preference for a more crowded coordination sphere compared to the d-block elements.

Table 2: Comparative Coordination Geometries of Metal Acetylacetonates

Metal Ion ClassExample ComplexTypical Coordination Number (CN)Common Geometry
Actinide (Thorium)Th(acac)₄8Archimedean Antiprism
Transition MetalCr(acac)₃6Octahedral
Transition MetalCr(acac)₂4Square Planar
Lanthanidee.g., Ln(acac)₃(H₂O)₂8Square Antiprism, Dodecahedron

The reactivity of Th(acac)₄ is dominated by the exceptional stability of the Th(IV) oxidation state, which has a noble gas [Rn] electron configuration. This makes the complex highly resistant to redox reactions. While often compared to Group 4 transition metals like Zr(IV) and Hf(IV), studies have shown that thorium's reactivity can be unique and does not always follow the trends of its d-block counterparts.

Transition metal acetylacetonates exhibit a much richer redox chemistry. The central metal can often be accessed in multiple stable or metastable oxidation states. In some cases, the acetylacetonate ligand itself can be redox-active when coordinated to a suitable metal center, a phenomenon not observed with the redox-inactive Th(IV).

Lanthanide acetylacetonates are generally stable in their +3 oxidation state. Like thorium, they are not typically prone to redox reactions under mild conditions, but their chemistry is primarily that of trivalent ions, distinguishing them from the tetravalent thorium complex. Their reactivity is often characterized by ligand substitution and hydrolysis reactions.

Ligand Field Effects and Electronic Structure Parallels

The electronic structure of Thorium(IV) acetylacetonate, Th(acac)₄, presents a distinct contrast to the well-studied acetylacetonate complexes of d-block transition metals. This divergence is fundamentally rooted in the nature of the central metal ion, Thorium(IV), and the participation of its f-orbitals in bonding.

The thorium atom possesses an anomalous ground-state electron configuration of [Rn]6d²7s², and the stable Th⁴⁺ ion, as found in the acetylacetonate complex, has a noble gas configuration of [Rn], with no valence electrons in the 5f or 6d subshells. Consequently, unlike paramagnetic transition metal complexes, Th(acac)₄ is diamagnetic. The electronic properties are therefore not governed by the splitting of partially filled orbitals (d-d or f-f transitions) but by the interaction between the ligand's molecular orbitals and the vacant, high-energy orbitals of the thorium center.

In actinide complexes, the 5f orbitals have a greater radial extension compared to the 4f orbitals of lanthanides, allowing for more significant involvement in covalent bonding. While the Th⁴⁺ ion is f⁰, its empty 5f and 6d orbitals are available to accept electron density from the acetylacetonate ligands. This interaction is a key aspect of the ligand field effect in this complex. Computational studies on various thorium and uranium complexes have shown that f-orbitals can provide more effective stabilization for ligand orbitals than the d-orbitals of analogous d-block metals like zirconium. The bonding in Th(acac)₄, while significantly ionic, has a degree of covalent character due to this f-orbital participation.

A comparison with d-block metal acetylacetonates highlights these fundamental differences. For instance, complexes like Iron(III) acetylacetonate (Fe(acac)₃) and Manganese(III) acetylacetonate (Mn(acac)₃) are high-spin complexes with five and four unpaired d-electrons, respectively. Their electronic structures and distorted geometries are heavily influenced by ligand field stabilization energy and, in the case of Mn(III), the Jahn-Teller effect. The electronic spectra of these compounds are dominated by d-d transitions, which are sensitive to the strength of the ligand field created by the acetylacetonate ligands.

In Th(acac)₄, the concept of a ligand field does not apply in the traditional sense of splitting f-orbitals, as they are unoccupied. Instead, the "ligand field effect" relates to how the arrangement of the four bidentate acetylacetonate ligands modulates the energy of the metal's frontier orbitals and the nature of the covalent metal-ligand interactions. The large size of the Th⁴⁺ ion allows for a coordination number of eight, typically resulting in a square antiprismatic or dodecahedral geometry to accommodate the four bulky acetylacetonate ligands. This contrasts with the typical six-coordinate octahedral geometry of most trivalent transition metal acetylacetonates.

The highest occupied molecular orbitals (HOMO) in thorium complexes are often more ligand-based in character, while the lowest unoccupied molecular orbitals (LUMO) can have significant f-orbital character from the metal. This is a reversal of the situation in many transition metal complexes where both HOMO and LUMO are predominantly metal d-orbitals.

PropertyThorium(IV) acetylacetonateChromium(III) acetylacetonateManganese(III) acetylacetonateIron(III) acetylacetonate
Metal IonTh⁴⁺Cr³⁺Mn³⁺Fe³⁺
Valence Electron Configuration[Rn] (f⁰)[Ar] 3d³[Ar] 3d⁴[Ar] 3d⁵
Unpaired Electrons034 (high-spin)5 (high-spin)
Magnetic PropertyDiamagneticParamagneticParamagneticParamagnetic
Primary Valence Orbitals5f, 6d3d3d3d
Typical Coordination GeometrySquare Antiprismatic (8-coordinate)Octahedral (6-coordinate)Distorted Octahedral (6-coordinate)Octahedral (6-coordinate)
Key Electronic FeatureCovalent bonding involving empty 5f orbitalsCrystal field splitting of d-orbitalsJahn-Teller distortionHigh-spin d⁵ stability

Future Research Directions

Exploration of Novel Synthetic Routes

The traditional synthesis of Thorium(IV) acetylacetonate (B107027) typically involves the reaction of a thorium salt, such as thorium nitrate (B79036), with acetylacetone (B45752) in a suitable solvent. While effective, this method may present limitations in terms of reaction kinetics, yield, and product purity. Future research should focus on the development of novel synthetic methodologies that offer improved efficiency, scalability, and control over the final product's characteristics.

Promising avenues for exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and increased product yields. The application of microwave-assisted synthesis to Thorium(IV) acetylacetonate could offer a more energy-efficient and faster route to high-purity materials.

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as ball milling, to induce chemical reactions. Mechanochemical synthesis is an environmentally friendly alternative to traditional solvent-based methods and could provide a direct route to Thorium(IV) acetylacetonate from solid-state precursors, potentially simplifying purification processes.

Table 1: Comparison of Potential Synthetic Routes for Thorium(IV) Acetylacetonate

Synthetic RoutePotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.Optimization of reaction parameters (temperature, time, power) and solvent systems.
Sonochemical SynthesisEnhanced reaction rates, potential for novel morphologies, milder conditions.Study of the effects of frequency, power, and solvent on product characteristics.
MechanochemistrySolvent-free, environmentally friendly, potential for direct solid-state reaction.Investigation of milling parameters (frequency, time, ball-to-powder ratio) and precursor selection.

Advanced Spectroscopic Probes for Real-Time Dynamics

A detailed understanding of the electronic structure and dynamic behavior of Thorium(IV) acetylacetonate is crucial for its application in areas such as catalysis and materials science. While conventional spectroscopic techniques provide valuable structural information, advanced time-resolved methods are needed to probe the real-time dynamics of the molecule upon excitation.

Future research in this area should employ:

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS): This highly sensitive technique can provide information on the speciation and coordination environment of fluorescent metal ions. nih.goviaea.org While thorium(IV) itself is not fluorescent, TRLFS could be adapted to study its interaction with fluorescent ligands or its quenching effects on fluorescent probes, offering insights into complexation dynamics.

Ultrafast Transient Absorption Spectroscopy: This technique uses pump and probe laser pulses to monitor the evolution of excited electronic states on femtosecond to picosecond timescales. Applying this method to Thorium(IV) acetylacetonate could elucidate the pathways of energy relaxation and intramolecular energy transfer, which are fundamental to its potential photochemical applications.

High-Resolution Rovibronic Spectroscopy: For smaller, gas-phase thorium-containing molecules, high-resolution spectroscopy combined with jet cooling can provide exceptionally detailed information about molecular structure and bonding. acs.org While challenging for a molecule of this size, theoretical advances may guide the application of similar high-resolution techniques to understand the vibrational and electronic structure of Thorium(IV) acetylacetonate.

Development of Next-Generation Computational Models

Computational modeling is an indispensable tool for understanding the complex electronic structure and bonding in actinide compounds. The significant relativistic effects and the large number of electrons in thorium make accurate theoretical predictions challenging. The development of more sophisticated computational models is essential for guiding experimental work and interpreting results.

Key areas for future computational research include:

Relativistic Density Functional Theory (DFT) Calculations: Future DFT studies should focus on accurately predicting the geometric and electronic structure, vibrational frequencies, and thermochemical properties of Thorium(IV) acetylacetonate. acs.org This includes assessing the performance of various exchange-correlation functionals and basis sets to establish a reliable computational protocol.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of Thorium(IV) acetylacetonate in different environments, such as in solution or at interfaces. researchgate.netmdpi.com These simulations can be used to study ligand exchange processes, solvation structures, and the transport properties of the complex.

Ab Initio and Multireference Methods: For a more accurate description of excited states and complex bonding situations, the use of high-level ab initio methods, such as coupled-cluster theory, will be important. tandfonline.com These computationally intensive methods can provide benchmark data for calibrating more approximate models.

Investigation of Complex Heterometallic Systems Involving Thorium(IV) Acetylacetonate

The incorporation of Thorium(IV) acetylacetonate into heterometallic systems, containing one or more different metal centers, opens up possibilities for creating materials with novel magnetic, optical, or catalytic properties. The acetylacetonate ligands can act as bridging units, facilitating electronic communication between the different metal ions.

Future research should focus on the synthesis and characterization of heterometallic complexes containing thorium and other metals, such as:

Transition Metals: Combining the large, coordinatively flexible thorium ion with smaller, redox-active transition metals could lead to synergistic effects in catalysis. For instance, heterobimetallic Th-Cr complexes have been synthesized. acs.org

Lanthanides: The similar coordination chemistry of actinides and lanthanides makes them ideal candidates for incorporation into heterometallic f-element complexes, which could have interesting luminescent or magnetic properties.

Other Actinides: The synthesis of heterometallic complexes containing thorium and another actinide, such as uranium, could provide fundamental insights into the nature of actinide-actinide interactions. nih.gov A bridged uranium-thorium nitride complex has been reported. nih.gov

Table 2: Examples of Synthesized Heterometallic Thorium Complexes

Complex TypePotential Area of InterestReference
Thorium-AluminumModels for actinide speciation in waste streams. nih.gov
Thorium-ChromiumFundamental bonding studies and potential catalysis. acs.org
Uranium-ThoriumUnderstanding actinide-actinide interactions and bonding. nih.gov

Potential in Advanced Nuclear Fuel Cycle Research (excluding waste management or specific applications without research focus)

Thorium is a fertile material that can be converted into the fissile uranium-233 (B1220462) isotope in a nuclear reactor, offering a potential alternative or supplement to the uranium-plutonium fuel cycle. ans.orgensec.orgamericanscientist.org Thorium(IV) acetylacetonate, due to its solubility in organic solvents and its ability to be converted to thorium dioxide upon heating, is a promising precursor for the fabrication of thorium-based nuclear fuels.

Future research in this domain should investigate:

Sol-Gel Processes: The use of Thorium(IV) acetylacetonate in sol-gel chemistry for the synthesis of thorium dioxide (ThO₂) microspheres. osti.govresearchgate.net This method offers precise control over the size, shape, and density of the fuel particles, which is critical for reactor performance. Research should focus on optimizing the sol-gel process parameters to produce fuel kernels with desired characteristics.

Precursor for Mixed-Oxide (MOX) Fuels: Investigating the co-precipitation or co-gelation of Thorium(IV) acetylacetonate with uranium or plutonium precursors to form homogeneous mixed-oxide fuel materials. The uniform distribution of fissile and fertile materials at the molecular level is key to achieving efficient fuel burnup.

Fundamental Chemistry in Molten Salts: Studying the behavior and stability of Thorium(IV) acetylacetonate and its decomposition products in molten salt environments, which are relevant to advanced reactor designs like the Molten Salt Reactor (MSR).

Integration of Thorium(IV) Acetylacetonate into Functional Materials Research Frameworks

The properties of Thorium(IV) acetylacetonate make it a candidate for use as a precursor in the synthesis of various functional materials. Its volatility and clean decomposition to the oxide are advantageous for thin-film deposition techniques.

Future research should explore the integration of Thorium(IV) acetylacetonate into frameworks for creating:

Thin Films by Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Metal acetylacetonates (B15086760) are widely used as precursors in CVD and ALD for the deposition of high-purity metal oxide thin films. americanelements.comharvard.eduazonano.com Research is needed to establish the optimal deposition parameters (temperature, pressure, co-reactants) for growing thorium dioxide thin films from Thorium(IV) acetylacetonate. These films could have applications in catalysis, optics, and as protective coatings.

Doped Materials: The use of Thorium(IV) acetylacetonate as a doping agent in the synthesis of other materials. For example, doping catalysts with small amounts of thorium can enhance their thermal stability and activity. The controlled introduction of thorium into various host matrices via a molecular precursor approach could lead to materials with tailored properties.

Nanomaterials: The decomposition of Thorium(IV) acetylacetonate under controlled conditions could be a route to thorium dioxide nanoparticles with specific sizes and shapes. The synthesis and characterization of such nanomaterials are of interest for applications in catalysis and advanced ceramics.

Q & A

Q. What protocols ensure safe handling of Thorium(IV) acetylacetonate given its radiological and chemical toxicity?

  • Methodological Answer : Use gloveboxes with argon atmospheres for synthesis. Monitor α-particle emissions via scintillation counters. Dispose of waste via EPA-approved protocols for low-level radioactive materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.